molecular formula C17H25N3O5 B12165391 Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12165391
M. Wt: 351.4 g/mol
InChI Key: IRGMGYFEEXUGNA-UHFFFAOYSA-N
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Description

Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl carbamate group, a furan ring, and a pyrrolidinone moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate amino acids or their derivatives.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrrolidinone derivative.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of Lewis acids.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidinone moiety.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate exhibit promising anticancer activity. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that specific modifications to the pyrrolidine structure can enhance cytotoxicity against different cancer cell lines, suggesting a potential therapeutic role in oncology .

1.2 Neurological Applications

The compound's structural similarity to known neuroprotective agents positions it as a candidate for treating neurodegenerative diseases. Studies have highlighted the importance of furan and pyrrolidine moieties in enhancing blood-brain barrier permeability, which is crucial for effective drug delivery in neurological therapies. Research indicates that such compounds may mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further investigation into their neuroprotective effects .

Pharmacology

2.1 Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Compounds with similar structures have shown effectiveness in inhibiting enzymes involved in metabolic pathways related to various diseases, including diabetes and obesity. The ability to modulate enzyme activity could lead to the development of novel therapeutic agents targeting these metabolic disorders .

2.2 Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic processes. This characteristic makes it a candidate for further exploration in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Material Science

3.1 Polymer Synthesis

In material science, this compound can serve as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials. Experimental data show that incorporating such compounds into polymer matrices can enhance mechanical strength and biocompatibility .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer drugsInduces apoptosis; enhances cytotoxicity
PharmacologyEnzyme inhibitorsModulates metabolic pathways; targets diabetes
Antimicrobial agentsEffective against bacteria and fungi
Material SciencePolymer developmentImproves mechanical properties; enhances biocompatibility

Case Studies

5.1 Anticancer Study

A study conducted on a series of pyrrolidine derivatives demonstrated that modifications similar to those found in this compound significantly increased the potency against various cancer cell lines, including breast and lung cancer cells. The research provided insights into structure-activity relationships that could guide future drug design efforts .

5.2 Neuroprotective Research

Research involving neuroprotective compounds has shown that derivatives containing furan and pyrrolidine structures can reduce neuronal apoptosis in models of Alzheimer's disease. The findings suggest that these compounds may offer a dual mechanism of action by both protecting neurons from oxidative stress and enhancing cognitive function through neurogenesis stimulation .

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The furan ring and pyrrolidinone moiety can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate: Unique due to its combination of furan, pyrrolidinone, and carbamate groups.

    Tert-butyl [2-({[1-(pyridin-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate: Similar structure but with a pyridine ring instead of a furan ring.

    Tert-butyl [2-({[1-(thiophen-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate: Contains a thiophene ring, offering different electronic properties.

Uniqueness

The presence of the furan ring in this compound imparts unique electronic and steric properties, making it distinct from similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Biological Activity

Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl carbamate with furan-substituted pyrrolidine derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the desired carbamate structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

Studies have shown that related carbamate compounds demonstrate significant anti-inflammatory properties. For instance, compounds derived from similar structures exhibited inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models, suggesting potential applications in treating inflammatory conditions .

Anti-cancer Activity

The compound's structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, some furan-containing derivatives displayed IC50 values significantly lower than those of established chemotherapeutics, indicating enhanced potency against breast cancer stem-like cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Modifications to the furan ring and the pyrrolidine moiety can lead to variations in activity:

Modification Effect on Activity
Furan substitutionEnhances interaction with biological targets
Pyrrolidine ring sizeAlters binding affinity and selectivity
Carbamate functional groupInfluences solubility and bioavailability

Case Studies

Several studies have explored the therapeutic potential of similar compounds:

  • Neuroprotective Effects : A derivative demonstrated the ability to reduce TNF-alpha levels and free radicals in astrocytes, indicating potential for Alzheimer's disease treatment .
  • Cancer Cell Line Inhibition : Compounds with structural similarities were found to inhibit growth in MCF-7 and SUM-159 cell lines with IC50 values significantly lower than traditional treatments, showcasing their potential as effective anticancer agents .

Q & A

Q. Basic: What are the optimal purification techniques for this compound, and how do they impact yield and purity?

Answer:
Silica gel column chromatography is widely used for purification, achieving yields up to 89% with high purity (≥95%) . Key parameters include:

  • Eluent selection : A gradient of ethyl acetate/hexane (10–50%) minimizes co-elution of byproducts.
  • Column dimensions : Longer columns (e.g., 30 cm) improve resolution for structurally similar impurities.
  • Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures consistent fraction collection.

Table 1: Purification Outcomes from Literature

MethodYield (%)Purity (%)Reference
Silica column (EtOAc/Hexane)8995
Preparative HPLC7898

Q. Basic: Which spectroscopic methods are most effective for characterizing structural integrity?

Answer:
A combination of 1H/13C NMR and HRMS-ESI is critical:

  • NMR :
    • 1H NMR : Peaks at δ 1.4 ppm (tert-butyl), δ 6.3–7.2 ppm (furan protons), and δ 4.1–4.3 ppm (carbamate NH) confirm functional groups .
    • 13C NMR : Carbonyl signals at ~170 ppm (pyrrolidone) and 155 ppm (carbamate) validate the core structure.
  • HRMS-ESI : Exact mass matching within 2 ppm error ensures molecular formula accuracy .

Q. Advanced: How do steric/electronic effects of the furan-2-ylmethyl group influence reactivity in nucleophilic acyl substitutions?

Answer:
The furan ring’s electron-rich nature enhances electrophilicity at the carbonyl carbon, while steric hindrance from the methyl group reduces reaction rates with bulky nucleophiles.

  • Kinetic studies : Pseudo-first-order rate constants (kobs) decrease by 40% when replacing furan with phenyl groups due to increased steric bulk .
  • Computational insights : DFT calculations show a 15% higher LUMO energy at the carbonyl group compared to non-furan analogs, favoring nucleophilic attack .

Q. Advanced: How can contradictions in reported reaction conditions for introducing the tert-butyl carbamate group be resolved?

Answer:
Contradictions arise from solvent polarity and base selection:

  • Optimal conditions : Use DIEA in anhydrous DMF for Boc protection, achieving >90% yield .
  • Troubleshooting :
    • Low yields in THF: Switch to DMF to improve carbamate activation.
    • Racemization: Avoid prolonged exposure to bases like NaOH; use milder bases (e.g., NaHCO3) .

Q. Advanced: How can computational modeling and NMR elucidate conformational dynamics in solution?

Answer:

  • MD simulations : Predict dominant conformers (e.g., intramolecular H-bonding between pyrrolidone carbonyl and carbamate NH) .
  • NOESY NMR : Cross-peaks between furan protons and pyrrolidine CH2 confirm spatial proximity, validating simulation results .

Q. Advanced: What strategies mitigate racemization during synthesis of chiral intermediates?

Answer:

  • Low-temperature reactions : Conduct acylations at 0–5°C to suppress epimerization .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity (ee > 95%) .
  • Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) tracks enantiomeric excess during synthesis .

Q. Basic: What parameters are critical for scaling synthesis from milligram to gram scale?

Answer:

  • Solvent volume : Maintain a 10:1 solvent-to-substrate ratio to avoid solubility issues.
  • Stirring efficiency : Overhead mechanical stirring prevents hot spots in exothermic steps (e.g., Boc deprotection with TFA) .
  • Work-up : Liquid-liquid extraction (3× with EtOAc) ensures consistent recovery at larger scales .

Q. Advanced: How does the 5-oxopyrrolidin-3-yl moiety affect hydrogen-bonding in crystal packing?

Answer:
X-ray crystallography reveals:

  • Intermolecular H-bonds : Between pyrrolidone carbonyl (O...H–N, 2.8 Å) and carbamate NH groups stabilize the lattice .
  • Packing efficiency : The rigid pyrrolidone ring reduces void volume by 20% compared to non-cyclic analogs .

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(23)19-7-6-18-15(22)12-9-14(21)20(10-12)11-13-5-4-8-24-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,18,22)(H,19,23)

InChI Key

IRGMGYFEEXUGNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)CC2=CC=CO2

Origin of Product

United States

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